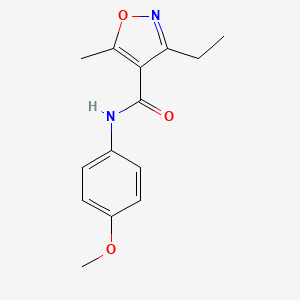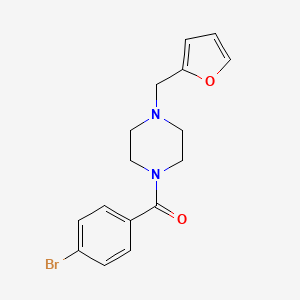![molecular formula C15H11F4NO2 B4431114 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide, also known as BAY 59-3074, is a selective antagonist of the CB1 receptor. This compound has shown potential in treating obesity, type 2 diabetes, and other metabolic disorders.
Mecanismo De Acción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide selectively targets the CB1 receptor, which is primarily located in the central nervous system and plays a role in regulating appetite and energy balance. By blocking the CB1 receptor, this compound reduces food intake and increases energy expenditure, leading to weight loss and improved metabolic function.
Biochemical and Physiological Effects:
In addition to its effects on body weight and glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve liver function, and enhance cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide in lab experiments is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its relatively low potency and solubility can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders. Additionally, further investigation into its effects on liver fibrosis, neurodegenerative diseases, and cancer could lead to new therapeutic applications. Finally, the development of more potent and soluble analogs of this compound could improve its utility in experimental settings.
Aplicaciones Científicas De Investigación
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance, reduce body weight, and improve insulin sensitivity in animal models of obesity and type 2 diabetes. Additionally, it has been investigated for its potential use in treating liver fibrosis, neurodegenerative diseases, and cancer.
Propiedades
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c16-12-7-6-10(15(17,18)19)8-13(12)20-14(21)9-22-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWOZQKWKQJLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)


![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)
![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)
